

Technical Monograph: Fmoc-Arg(Pmc)-OPfp Ester

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Compound of Interest

Compound Name: *Fmoc-Arg(Pmc)-OPfp*

CAS No.: 136013-81-5

Cat. No.: B613561

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Molecular Weight Determination and Application in High-Fidelity Peptide Synthesis

Executive Summary

Fmoc-Arg(Pmc)-OPfp ester is a pre-activated amino acid derivative used in Solid Phase Peptide Synthesis (SPPS).[1][2] It combines the base-labile Fmoc (fluorenylmethyloxycarbonyl) group, the acid-labile Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) side-chain protection, and the highly reactive OPfp (pentafluorophenyl) ester.[1][2]

This reagent is designed to address two critical challenges in arginine coupling:

- **Suppression of**
-lactam formation: The Pmc sulfonyl group masks the nucleophilic guanidine side chain.[1][2]
- **Enhanced Coupling Efficiency:** The electron-deficient pentafluorophenyl ester facilitates rapid acylation without the need for additional activation reagents (e.g., DIC/HOBt) at the moment of coupling, reducing the risk of racemization and side reactions.

Core Data Point: The calculated molecular weight of **Fmoc-Arg(Pmc)-OPfp** ester is 828.85 g/mol .[1][2]

Chemical Constitution & Physical Properties[1][2]

The precise molecular weight is derived from the atomic composition of its constituent moieties. [1] While the free acid form (Fmoc-Arg(Pmc)-OH) is widely cataloged, the OPfp ester is often prepared in situ or supplied as a specialty reagent.[1][2]

Molecular Weight Calculation

The transition from the free acid to the pentafluorophenyl ester involves the condensation of Fmoc-Arg(Pmc)-OH with pentafluorophenol (HOPfp), resulting in the loss of a water molecule and the addition of the perfluorinated aryl group.

Component	Formula Change	Mass Contribution
Fmoc-Arg(Pmc)-OH		662.80 g/mol
Transformation		g/mol
Fmoc-Arg(Pmc)-OPfp		828.85 g/mol

Structural Specifications

Property	Specification
Chemical Formula	
Exact Mass	828.2616
Appearance	White to off-white crystalline powder
Solubility	Soluble in DMF, DMSO, DCM; insoluble in water
Storage	-20°C, desiccated (hydrolysis sensitive)
Pmc Group	2,2,5,7,8-Pentamethylchroman-6-sulfonyl
Activation	Pentafluorophenyl (Pfp) ester

Mechanistic Insight: The "Pmc" vs. "Pbf" Distinction

In modern SPPS, researchers often encounter both Pmc and Pbf protecting groups for Arginine.[3] Understanding the distinction is vital for experimental design.

The Pmc Protecting Group

The Pmc group utilizes a chroman (dihydrobenzopyran) ring system.^{[1][2]} It is highly acid-labile but slightly more stable than the modern Pbf (pentamethyldihydrobenzofuran) group.^{[1][2]}

- Advantages: effectively masks the guanidine group, preventing intramolecular nucleophilic attack on the activated carboxylate (which would form a -lactam).^[1]
- Cleavage: Removed by Trifluoroacetic Acid (TFA).^{[1][2][4][5]}
- Caveat: The cleavage of Pmc generates a sulfonylium ion intermediate that is highly electrophilic.^[1] Without adequate scavengers (e.g., water, thioanisole, phenol), this ion can re-attach to electron-rich residues like Tryptophan (Trp) or Tyrosine (Tyr).^[1]

The OPfp Activation Strategy

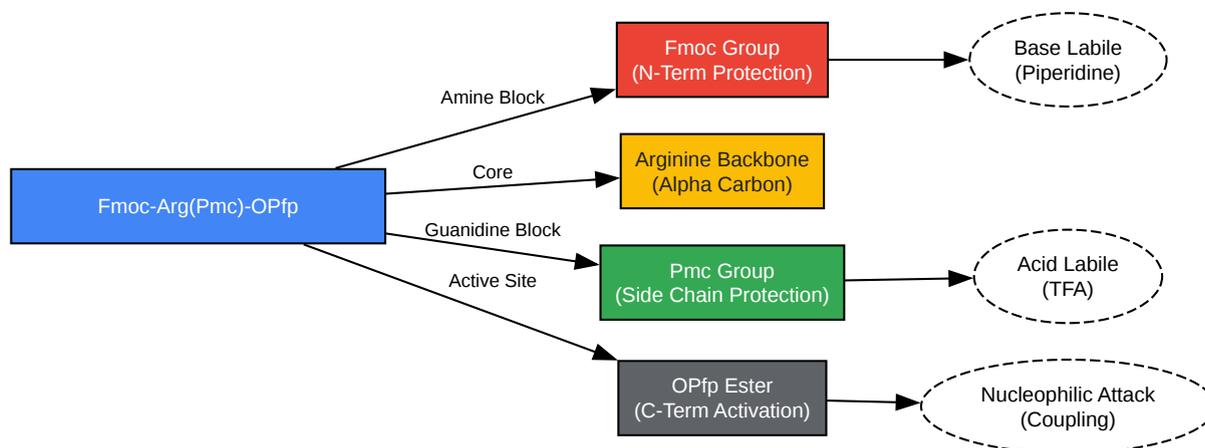
The OPfp ester is an "active ester."^{[1][6]} The five fluorine atoms on the phenyl ring exert a strong inductive effect (

), pulling electron density away from the ester oxygen.^{[1][2]} This makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine of the growing peptide chain.^[7]

- Stability: Unlike OSu (N-hydroxysuccinimide) esters, OPfp esters are hydrolytically more stable, allowing for purification and storage.^{[1][2]}
- Reactivity: They react rapidly with primary amines, often without the need for auxiliary nucleophiles like HOBt, although HOBt is frequently added to catalyze the reaction further.

Structural Visualization

The following diagram illustrates the hierarchical composition of the molecule and the function of each moiety.



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Figure 1: Structural decomposition of **Fmoc-Arg(Pmc)-OPfp** highlighting functional reactivity.

Experimental Protocols

Synthesis of Fmoc-Arg(Pmc)-OPfp (In-situ)

While commercially available, the OPfp ester can be prepared from the free acid if stock is unavailable.^{[1][2]}

Reagents:

- Fmoc-Arg(Pmc)-OH (1.0 eq)^{[1][2][8]}
- Pentafluorophenol (HOPfp) (1.1 eq)^{[1][2]}
- Dicyclohexylcarbodiimide (DCC) (1.0 eq)^{[1][2]}
- Ethyl Acetate (EtOAc) or Dichloromethane (DCM)^{[1][2]}

Procedure:

- Dissolution: Dissolve Fmoc-Arg(Pmc)-OH and HOPfp in dry EtOAc at 0°C.
- Activation: Add DCC dropwise. The reaction is exothermic; maintain 0°C.^[1]

- Precipitation: Stir for 1 hour at 0°C, then 2-4 hours at room temperature. Dicyclohexylurea (DCU) will precipitate as a white solid.[1][2]
- Filtration: Filter off the DCU byproduct.
- Isolation: Evaporate the solvent to yield the crude active ester.[1][2] Recrystallize from EtOAc/Hexane to obtain pure **Fmoc-Arg(Pmc)-OPfp**. [1][2]

SPPS Coupling Protocol

This protocol assumes a standard Fmoc chemistry workflow on Rink Amide or Wang resin.[1][2]

Materials:

- Resin (swelled in DMF)[1][2]
- **Fmoc-Arg(Pmc)-OPfp** (3.0 - 5.0 equivalents relative to resin loading)[1][2]
- HOAt or HOBt (1.0 equivalent, optional catalyst)[1]
- DIEA (Diisopropylethylamine) (1.0 equivalent, only if pH adjustment is needed)[1][2]

Workflow:

- Wash: Wash the deprotected resin (free amine) with DMF (3x).[1][2]
- Dissolve: Dissolve **Fmoc-Arg(Pmc)-OPfp** in minimum DMF.
 - Note: If using HOAt/HOBt, premix for 1 minute before adding to resin.
- Coupling: Add the solution to the resin.[1][2]
- Incubation: Agitate at room temperature for 45–60 minutes.
 - Tip: OPfp esters are slower than HATU/DIEA activations but cleaner.[1][2] Extended coupling times may be beneficial for difficult sequences.[1][2]

- Monitoring: Perform a Kaiser test (qualitative) or Chloranil test (for secondary amines).[1][2]
If positive (blue), recouple.[1][2]
- Wash: Drain and wash with DMF (5x) to remove excess reagent.[1][2]

Cleavage and Deprotection

The Pmc group requires strong acid for removal.[1]

Reagent K (Cocktail):

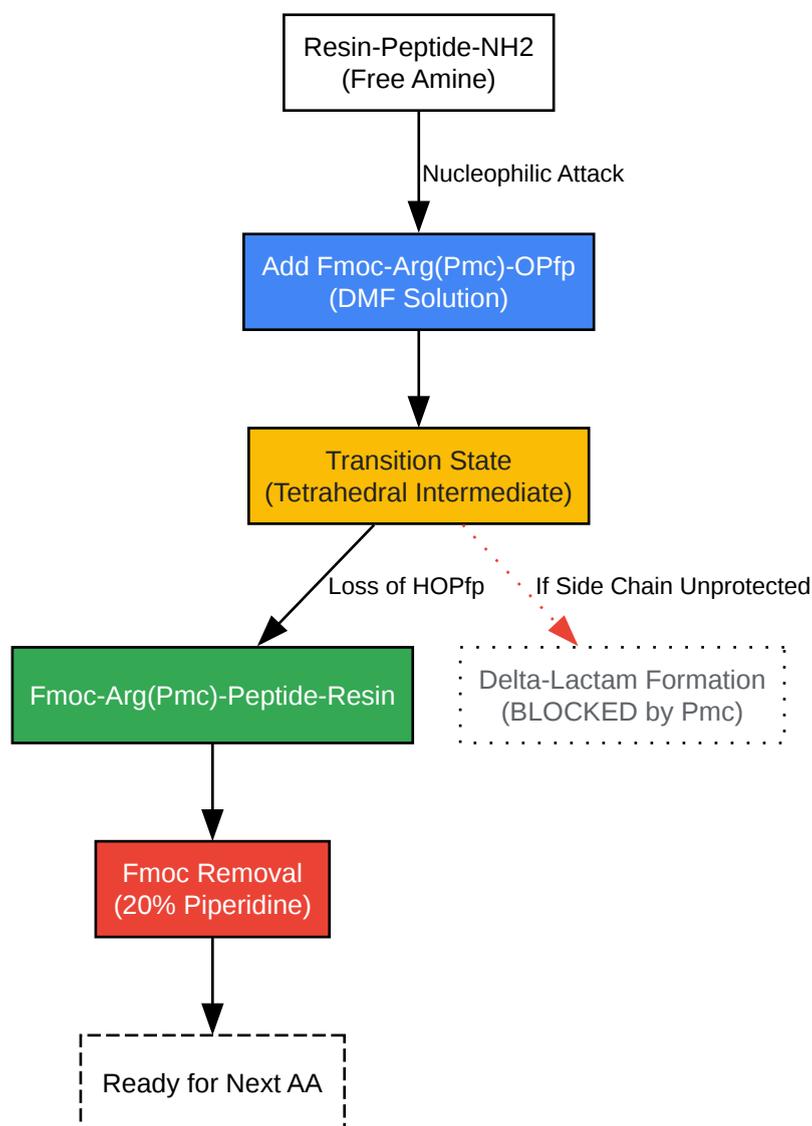
- TFA (82.5%)[1][2]
- Phenol (5%)[1][2]
- Water (5%)[1][2]
- Thioanisole (5%)[1][2]
- EDT (Ethanedithiol) (2.5%)[1][2]

Procedure:

- Suspend the resin in Reagent K.[1][2]
- Agitate for 2 to 3 hours. (Pmc is slower to cleave than Pbf; do not shorten this time).
- Precipitate the peptide in cold diethyl ether.

Pathway Visualization: The Coupling Cycle

The following diagram details the flow of the arginine incorporation, highlighting where the specific features of **Fmoc-Arg(Pmc)-OPfp** function.



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Figure 2: SPPS cycle utilizing **Fmoc-Arg(Pmc)-OPfp**.^{[1][2]} Note the blocking of delta-lactam formation.^{[1][2][4][9]}

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